molecular formula C22H22ClN7O3 B2911629 2-(5-amino-3-(methylamino)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)-N-(5-chloro-2-methoxyphenyl)acetamide CAS No. 1170249-05-4

2-(5-amino-3-(methylamino)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)-N-(5-chloro-2-methoxyphenyl)acetamide

Cat. No. B2911629
M. Wt: 467.91
InChI Key: PBGJRZKSZYPAER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-amino-3-(methylamino)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)-N-(5-chloro-2-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C22H22ClN7O3 and its molecular weight is 467.91. The purity is usually 95%.
BenchChem offers high-quality 2-(5-amino-3-(methylamino)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)-N-(5-chloro-2-methoxyphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(5-amino-3-(methylamino)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)-N-(5-chloro-2-methoxyphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 5-amino-3-(methylamino)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1H-pyrazole, which is synthesized from o-toluidine, ethyl acetoacetate, hydrazine hydrate, and methylamine. The second intermediate is 5-chloro-2-methoxybenzoic acid, which is synthesized from 5-chloro-2-methoxyaniline via diazotization and subsequent hydrolysis. The two intermediates are then coupled using N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS) to form the final product, 2-(5-amino-3-(methylamino)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)-N-(5-chloro-2-methoxyphenyl)acetamide.

Starting Materials
o-toluidine, ethyl acetoacetate, hydrazine hydrate, methylamine, 5-chloro-2-methoxyaniline, sodium nitrite, hydrochloric acid, sodium hydroxide, N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), N-hydroxysuccinimide (NHS), acetic anhydride, acetic acid, sodium acetate, sodium sulfate, magnesium sulfate, ethyl acetate, wate

Reaction
Synthesis of 5-amino-3-(methylamino)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1H-pyrazole:, Step 1: Dissolve o-toluidine (1.0 eq) in ethanol and add ethyl acetoacetate (1.2 eq) and hydrazine hydrate (1.2 eq). Heat the mixture under reflux for 4 hours., Step 2: Cool the reaction mixture and add methylamine (1.2 eq). Heat the mixture under reflux for an additional 4 hours., Step 3: Cool the reaction mixture and filter the solid product. Wash the solid with ethanol and dry under vacuum., Synthesis of 5-chloro-2-methoxybenzoic acid:, Step 1: Dissolve 5-chloro-2-methoxyaniline (1.0 eq) in hydrochloric acid and add sodium nitrite (1.1 eq) dropwise. Stir the mixture for 30 minutes., Step 2: Add sodium hydroxide (1.2 eq) to the mixture and stir for an additional 30 minutes., Step 3: Filter the solid product and wash with water. Dissolve the solid in acetic acid and add sodium acetate (1.2 eq)., Step 4: Add acetic anhydride (1.2 eq) to the mixture and heat under reflux for 4 hours., Step 5: Cool the reaction mixture and filter the solid product. Wash the solid with water and dry under vacuum., Coupling of intermediates to form final product:, Step 1: Dissolve 5-amino-3-(methylamino)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1H-pyrazole (1.0 eq) and 5-chloro-2-methoxybenzoic acid (1.1 eq) in dry DMF., Step 2: Add EDC (1.2 eq) and NHS (1.2 eq) to the mixture and stir for 4 hours at room temperature., Step 3: Pour the reaction mixture into water and extract with ethyl acetate. Wash the organic layer with water, sodium bicarbonate solution, and brine., Step 4: Dry the organic layer over sodium sulfate and filter. Concentrate the filtrate under reduced pressure and purify the solid product by recrystallization from ethanol., Step 5: Dry the final product under vacuum and characterize by spectroscopic methods.

properties

IUPAC Name

2-[5-amino-3-(methylamino)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrazol-1-yl]-N-(5-chloro-2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN7O3/c1-12-6-4-5-7-14(12)20-27-22(33-29-20)18-19(24)30(28-21(18)25-2)11-17(31)26-15-10-13(23)8-9-16(15)32-3/h4-10H,11,24H2,1-3H3,(H,25,28)(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBGJRZKSZYPAER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NOC(=N2)C3=C(N(N=C3NC)CC(=O)NC4=C(C=CC(=C4)Cl)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-amino-3-(methylamino)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)-N-(5-chloro-2-methoxyphenyl)acetamide

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